molecular formula C20H17NO4 B10855003 Stat3-IN-11

Stat3-IN-11

Cat. No.: B10855003
M. Wt: 335.4 g/mol
InChI Key: XLSYRTJOLUDGSR-UHFFFAOYSA-N
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Description

STAT3-IN-11 is a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor involved in various cellular processes, including cell growth, survival, differentiation, and immune response. Dysregulation of STAT3 is associated with numerous cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of STAT3-IN-11 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The production process would also involve the use of industrial reactors, purification systems, and storage facilities to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions: STAT3-IN-11 primarily undergoes reactions that inhibit the phosphorylation of STAT3 at the tyrosine 705 site. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity .

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as kinase inhibitors, phosphatase inhibitors, and various solvents. The conditions for these reactions include controlled temperatures, pH levels, and reaction times to ensure the selective inhibition of STAT3 .

Major Products Formed: The primary product formed from the reactions involving this compound is the inhibited form of STAT3, which cannot bind to DNA and activate target gene transcription. This leads to the downregulation of genes involved in cell proliferation, survival, and immune evasion .

Scientific Research Applications

STAT3-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a tool compound to study the biochemical pathways involving STAT3.

    Biology: In biological research, this compound is used to investigate the role of STAT3 in cell growth, differentiation, and immune response.

    Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers with dysregulated STAT3 activity.

    Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs targeting STAT3.

Mechanism of Action

STAT3-IN-11 exerts its effects by selectively inhibiting the phosphorylation of STAT3 at the tyrosine 705 site. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its ability to bind to DNA and activate the transcription of target genes. The molecular targets of this compound include the STAT3 protein itself and the upstream kinases responsible for its activation, such as Janus kinase 2 (JAK2) and Src kinase .

Comparison with Similar Compounds

STAT3-IN-11 is unique in its high selectivity and potency as a STAT3 inhibitor. It differs from other STAT3 inhibitors in its ability to specifically target the phosphorylation site without affecting upstream kinases or other signaling pathways. Similar compounds include:

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-(8-hydroxy-3-methyl-1,4-dioxonaphthalen-2-yl)ethyl]benzamide

InChI

InChI=1S/C20H17NO4/c1-12-14(10-11-21-20(25)13-6-3-2-4-7-13)19(24)17-15(18(12)23)8-5-9-16(17)22/h2-9,22H,10-11H2,1H3,(H,21,25)

InChI Key

XLSYRTJOLUDGSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=CC=C2O)CCNC(=O)C3=CC=CC=C3

Origin of Product

United States

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